1-(7-Benzofuranyl)piperazine CAS 98224-26-1 properties
1-(7-Benzofuranyl)piperazine CAS 98224-26-1 properties
1-(7-Benzofuranyl)piperazine (CAS 98224-26-1): A Privileged Scaffold in Neuropharmacology
Executive Summary
In the landscape of neuropharmacology, the rational design of ligands targeting aminergic G-protein coupled receptors (GPCRs) relies heavily on privileged scaffolds. 1-(7-Benzofuranyl)piperazine (CAS 98224-26-1) represents a critical building block in the synthesis of highly selective serotonergic (5-HT) and dopaminergic agents. By fusing a lipophilic benzofuran system with a basic piperazine ring at the 7-position, this molecule serves as a rigid bioisostere of the endogenous indole core of serotonin, enabling precise spatial alignment within GPCR orthosteric binding pockets.
Physicochemical Profiling & Structural Identity
The structural geometry of 1-(7-Benzofuranyl)piperazine allows for critical salt-bridge formation between the protonated piperazine nitrogen and the conserved Asp3.32 residue found in aminergic receptors. Below is the consolidated physicochemical data for the parent scaffold[1].
| Property | Value |
| Chemical Name | 1-(7-Benzofuranyl)piperazine |
| CAS Registry Number | 98224-26-1 |
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| SMILES String | N1CCN(CC1)c1cccc2c1occ2 |
| Core Target Affinity | 5-HT1A (Ki = 13 nM) |
Pharmacological Grounding: The Serotonergic Axis
As a standalone pharmacophore, 1-(7-Benzofuranyl)piperazine (cataloged as CHEMBL61032) exhibits intrinsic high-affinity binding to the rat 5-HT1A receptor. In vitro radioligand displacement assays utilizing [3H]8-OH-DPAT demonstrate a binding affinity (Ki) of 13 nM[2].
When subjected to rational structural modification, this scaffold yields highly selective therapeutic leads. The most notable derivative is CPD-1 ((3S)-3-methyl-1-[4-(trifluoromethyl)-1-benzofuran-7-yl]piperazine)[3]. The addition of a trifluoromethyl group and a chiral methyl substitution on the piperazine ring shifts the selectivity profile dramatically. CPD-1 acts as a potent, full agonist at the 5-HT2C receptor subtype (Ki ≈ 2 nM), showing approximately 22-fold selectivity over 5-HT2A and 50-fold over 5-HT2B receptors[4]. Preclinical models indicate that this specific 5-HT2C modulation suppresses repetitive behaviors without impairing motor coordination, positioning benzofuranyl-piperazine derivatives as promising candidates for treating Obsessive-Compulsive Disorder (OCD)[4].
Mechanistic Signaling Pathways
The pharmacological utility of the 1-(7-Benzofuranyl)piperazine scaffold lies in its ability to be tuned for divergent GPCR signaling cascades. The parent compound primarily interacts with Gi/o-coupled 5-HT1A receptors, while its substituted analogs (like CPD-1) activate Gq/11-coupled 5-HT2C receptors.
Divergent 5-HT receptor signaling pathways modulated by benzofuranyl-piperazine derivatives.
Synthetic Methodology: Buchwald-Hartwig Amination Workflow
The synthesis of the 1-(7-Benzofuranyl)piperazine core requires precise catalytic control. The selection of a palladium-catalyzed Buchwald-Hartwig amination over classical nucleophilic aromatic substitution (SNAr) is dictated by the lack of strong electron-withdrawing groups on the benzofuran ring, which renders SNAr kinetically unfavorable.
Objective : High-yield, self-validating synthesis of the mono-arylated piperazine scaffold. Materials : 7-Bromobenzofuran, 1-Boc-piperazine, Pd2(dba)3, BINAP, Sodium tert-butoxide (NaOtBu), anhydrous Toluene, Trifluoroacetic acid (TFA).
Step 1: Reagent Preparation (Inert Atmosphere) Charge an oven-dried Schlenk flask with 7-bromobenzofuran (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq). Causality & Validation: The use of mono-Boc-protected piperazine is critical to statistically eliminate the formation of inactive bis-arylated byproducts. Conducting this setup under argon is non-negotiable, as the Pd(0) active catalytic species is highly susceptible to oxidative deactivation by atmospheric oxygen.
Step 2: Solvent Addition and Degassing Add anhydrous toluene to achieve a 0.2 M concentration. Degas the mixture via three rigorous freeze-pump-thaw cycles. Causality & Validation: Toluene provides the optimal boiling point (110 °C) for the kinetic activation energy required in the oxidative addition step of the unactivated aryl bromide. Inadequate degassing will result in the precipitation of palladium black and catalytic turnover failure.
Step 3: Catalytic Cycle (Heating) Heat the reaction mixture to 95 °C for 16 hours. Causality & Validation: Elevated temperatures facilitate the reductive elimination step, which is the rate-limiting bottleneck in sterically hindered aryl aminations. Reaction completion is validated via TLC (hexane/EtOAc 7:3), observing the disappearance of the 7-bromobenzofuran spot.
Step 4: Workup and Boc-Deprotection Filter the crude mixture through a Celite pad to remove palladium residues. Concentrate the filtrate and dissolve the intermediate in Dichloromethane (DCM). Add TFA (10 eq) and stir at room temperature for 2 hours. Causality & Validation: TFA selectively cleaves the tert-butyl carbamate (Boc) protecting group without degrading the acid-sensitive benzofuran ether linkage, yielding the free secondary amine.
Step 5: Purification Basify the mixture with 1M NaOH to pH 10, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH 9:1 with 1% NH4OH) to yield pure 1-(7-Benzofuranyl)piperazine.
References
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[1] Title: Piperazine, 1-(7-benzofuranyl) - ChemTik Products | Source: ChemTik | URL:[Link]
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[4] Title: CPD-1 - Wikipedia | Source: Wikipedia | URL:[Link]
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[3] Title: Cpd-1 | C14H15F3N2O | CID 9925822 - PubChem - NIH | Source: PubChem | URL:[Link]
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[2] Title: BindingDB PrimarySearch_ki (Target: 5-hydroxytryptamine receptor 1A) | Source: BindingDB | URL: [Link]
